molecular formula C9H12N4O2 B8551652 1H-Purine-2,6-dione, 3,7-dihydro-3-(2-methylpropyl)- CAS No. 63908-37-2

1H-Purine-2,6-dione, 3,7-dihydro-3-(2-methylpropyl)-

Cat. No.: B8551652
CAS No.: 63908-37-2
M. Wt: 208.22 g/mol
InChI Key: MUTOERQVXAXVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Purine-2,6-dione, 3,7-dihydro-3-(2-methylpropyl)- is a useful research compound. Its molecular formula is C9H12N4O2 and its molecular weight is 208.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Purine-2,6-dione, 3,7-dihydro-3-(2-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Purine-2,6-dione, 3,7-dihydro-3-(2-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63908-37-2

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

3-(2-methylpropyl)-7H-purine-2,6-dione

InChI

InChI=1S/C9H12N4O2/c1-5(2)3-13-7-6(10-4-11-7)8(14)12-9(13)15/h4-5H,3H2,1-2H3,(H,10,11)(H,12,14,15)

InChI Key

MUTOERQVXAXVTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C(=O)NC1=O)NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 24.2 g of 5,6-diamino-1-(2-methylpropyl)-2,4-(1H,3H)-pyrimidinedione (XVI) in 60 ml of formic acid was refluxed for 2 hours. The hot solution was filtered and 30 ml of chloroform was added and ether was then added slowly. The received crystals were filtered off. Yield 17.8 g (XVII). The amide (XVII) was refluxed in 50 ml of 2N NaOH for 2 hours and then neutralized with 5N HCl. The crystals were filtered off and recrystallized from ethanol. Yield 11.6 g (46%), NMR. ##STR10##
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.